2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-9-21(10-12-22)29-26(31)17-30-23-15-25(35-3)24(34-2)14-18(23)13-19(27(30)32)16-28-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVISGGIWSZLUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-methoxyphenyl)acetamide is a member of the quinoline derivative family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
This compound has a complex structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 461.5 g/mol
- Functional Groups : Methoxy groups and an acetamide functional group, which are crucial for its biological interactions.
The biological activity of quinoline derivatives often involves:
- Enzyme Inhibition : Many compounds in this class inhibit key enzymes involved in cell proliferation and inflammatory responses. This suggests potential applications in treating cancer and inflammatory diseases.
- Receptor Modulation : The interaction with specific receptors can lead to modulation of various biochemical pathways, resulting in therapeutic effects.
Anticancer Activity
Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that similar compounds can effectively inhibit the proliferation of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial activities:
- Broad-Spectrum Activity : Compounds structurally similar to the target compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential of quinoline derivatives:
- Study on Anticancer Effects :
-
Antimicrobial Evaluation :
- Research focused on the antimicrobial properties revealed that similar quinoline compounds exhibited significant activity against resistant strains of bacteria, showing promise as new antimicrobial agents .
- Mechanistic Studies :
Data Table: Biological Activities of Related Quinoline Derivatives
Comparison with Similar Compounds
Structural Features
The target compound’s 1,2-dihydroquinolin core distinguishes it from other acetamide derivatives. Key structural comparisons include:
Key Observations :
- The 1,2-dihydroquinolin core in the target compound is unique compared to quinazoline, thiazole, or benzothiazole cores in analogs. This may influence binding affinity to targets like kinases or MMPs.
- The 4-methoxyphenyl acetamide group is a recurring motif, suggesting shared solubility or pharmacokinetic profiles .
Physicochemical Properties
Comparative data on molecular weight (MW), melting points (mp), and solubility:
Key Observations :
- The target compound’s higher MW (~554.6 vs. 339–442 in analogs) may impact bioavailability, necessitating formulation optimization.
- Methoxy and phenyl groups likely enhance membrane permeability but reduce aqueous solubility.
Pharmacological Activities
Reported activities of structural analogs:
Key Observations :
- The target compound’s dihydroquinolin core may confer kinase or protease inhibitory activity, analogous to quinazoline and thiazole derivatives .
Key Observations :
- The target compound’s synthesis may involve functionalization of the dihydroquinolin core followed by acetamide coupling, similar to methods in .
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of acetyl chloride or chloroacetylated intermediates under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Functional group introduction : Substituents like methoxy or phenylamino groups are added via nucleophilic substitution or reductive amination .
- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) ensure high purity .
Optimization : Reaction yields are enhanced by controlling:
- Temperature : Room temperature for stability of sensitive intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF) for amide bond formation .
- Catalysts : Acidic/basic conditions tailored to specific steps (e.g., NaBH₄ for reductions) .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) identify protons (δ 7.69 ppm for aromatic NH) and carbons (e.g., δ 169.8 ppm for carbonyl groups) .
- Mass spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Basic: What biological targets or pathways are associated with this compound?
Answer:
Preliminary studies on structural analogs suggest:
- Antimicrobial activity : Targeting bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or Bcr-Abl) via quinoline core interactions .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB signaling .
Advanced: How can Design of Experiments (DoE) optimize synthetic protocols?
Answer:
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature) .
- Response surface methodology (RSM) : Maximize yield by modeling interactions between factors (e.g., reagent stoichiometry vs. reaction time) .
- Validation : Confirm optimized conditions via triplicate runs (e.g., 58% yield improved to >70% after DoE) .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Answer:
- Comparative SAR analysis : Evaluate substituent effects (e.g., 4-fluorophenoxy vs. chlorophenyl groups alter antimicrobial potency by 30%) .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to identify binding affinity variations (e.g., ∆G = -8.2 kcal/mol vs. -7.5 kcal/mol) .
- In vitro validation : Standardize assays (e.g., MIC for antibiotics, IC₅₀ for cytotoxicity) to minimize experimental variability .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Core modifications : Replace quinoline with isoquinoline to assess impact on solubility/logP .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilic interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., acetamide NH) .
Advanced: How to address spectral data contradictions (e.g., overlapping NMR signals)?
Answer:
- 2D NMR techniques : HSQC and HMBC resolve overlapping peaks (e.g., distinguish quinoline C3-H from acetamide protons) .
- Deuteration studies : Exchangeable protons (e.g., NH) are confirmed via D₂O shake .
- Computational prediction : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Advanced: How can computational tools streamline derivative design?
Answer:
- Reaction path prediction : ICReDD’s quantum chemical calculations (e.g., GRRM) explore energetically feasible pathways .
- ADMET profiling : Use SwissADME to predict bioavailability (e.g., Lipinski violations) .
- Dynamics simulations : GROMACS models compound-protein stability (e.g., RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
